4-Methoxy-2-methylphenyl isothiocyanate
Overview
Description
“4-Methoxy-2-methylphenyl isothiocyanate” is a chemical compound with the formula C9H9NOS . It has been used in the synthesis of various compounds .
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . Another method involves the cyclotrimerization of 4-methoxyphenyl isocyanate by CO2-protected N-heterocyclic carbenes based on tetrahydropyrimidin-2-ylidenes .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-methylphenyl isothiocyanate” can be represented by the IUPAC Standard InChI: InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)10-6-12/h3-5H,1-2H3 .
Chemical Reactions Analysis
“4-Methoxy-2-methylphenyl isothiocyanate” has been used in the synthesis of 3-benzyl-2-(4-methoxyphenyl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one and 2-{[4-amino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-N-arylhydrazinecarbothioamides .
Physical And Chemical Properties Analysis
“4-Methoxy-2-methylphenyl isothiocyanate” is a clear yellow liquid after melting . Its molecular weight is 179.239 . The density is 1.196 g/mL at 25 °C .
Scientific Research Applications
Chemistry and Synthesis Applications
- Peculiar Reactivity with Pentaphenylborole : The reactions of isothiocyanates, including 4-methoxyphenylisothiocyanate, with pentaphenylborole result in unusual products such as a seven-membered BNC5 heterocycle and a fused bicyclic system. This indicates unique reactivities that could be leveraged in synthesizing novel organic compounds (Huang & Martin, 2016).
- Novel Synthon for Terphenyl Synthesis : A study describes the synthesis of symmetrical, unsymmetrical, and heteroaryl terphenyls from aryl ketones using a derivative of the compound as a synthon, demonstrating its utility in organic synthesis (Ram & Goel, 1996).
Pharmacological and Therapeutic Applications
- Neuroprotective Compound : 4-Iodophenyl isothiocyanate, a related compound, shows chemopreventive and neuroprotective properties in various models of neurodegeneration, indicating potential therapeutic applications for diseases like Alzheimer’s (Wellejus et al., 2012).
- Cholinesterase Inhibiting and Anti-inflammatory Activity : Isothiocyanates, including derivatives of 4-methoxy-2-methylphenyl isothiocyanate, exhibit cholinesterase inhibiting and antioxidant activities, suggesting their potential in treating Alzheimer’s disease and reducing inflammation (Burčul et al., 2018).
Environmental and Analytical Applications
- Oxidation and Corrosion Inhibition : Studies on the photoassisted Fenton reaction and corrosion inhibition demonstrate that derivatives of 4-Methoxy-2-methylphenyl isothiocyanate can effectively degrade environmental pollutants and protect metals from corrosion, highlighting their environmental significance (Pignatello & Sun, 1995), (Bentiss et al., 2009).
Analytical Chemistry
- Pre-Columnar Derivatization for Glutathione Analysis : The derivatization of glutathione with 4-methoxy-2-nitrophenyl isothiocyanate for analysis by high-performance liquid chromatography (HPLC) offers a new methodology for quantifying glutathione, a molecule of interest in pharmacology and biochemistry (Alexeeva et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-isothiocyanato-4-methoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)10-6-12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIJSTYYDYSTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193110 | |
Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-methylphenyl isothiocyanate | |
CAS RN |
40046-28-4 | |
Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40046-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040046284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-2-methylphenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40046-28-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.